(R)-(4-Chlorophenyl)(phenyl)methanamine HCl
Overview
Description
®-(4-Chlorophenyl)(phenyl)methanamine HCl is a chemical compound with the molecular formula C13H13Cl2N. It is also known as deschloroketamine or DCK. This compound belongs to the arylcyclohexylamine class and is a derivative of ketamine. It has been used for its anesthetic and analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Chlorophenyl)(phenyl)methanamine HCl typically involves the reaction of 4-chlorobenzaldehyde with phenylmagnesium bromide to form (4-chlorophenyl)(phenyl)methanol. This intermediate is then subjected to reductive amination using ammonium chloride and sodium cyanoborohydride to yield ®-(4-Chlorophenyl)(phenyl)methanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for ®-(4-Chlorophenyl)(phenyl)methanamine HCl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
®-(4-Chlorophenyl)(phenyl)methanamine HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-chlorophenyl)(phenyl)methanone.
Reduction: Formation of ®-(4-chlorophenyl)(phenyl)methanamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-(4-Chlorophenyl)(phenyl)methanamine HCl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and interactions.
Medicine: Investigated for its potential use as an anesthetic and analgesic.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ®-(4-Chlorophenyl)(phenyl)methanamine HCl involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. It acts as an antagonist at this receptor, inhibiting the excitatory neurotransmitter glutamate. This inhibition leads to the compound’s anesthetic and analgesic effects. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Ketamine: A well-known anesthetic with similar NMDA receptor antagonistic properties.
Methoxetamine: Another arylcyclohexylamine derivative with similar effects but different pharmacokinetics.
Phencyclidine (PCP): A dissociative anesthetic with a similar mechanism of action but higher potency and different side effect profile.
Uniqueness
®-(4-Chlorophenyl)(phenyl)methanamine HCl is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other similar compounds. Its reduced side effect profile and potential for use in various research applications make it a valuable compound in scientific studies .
Properties
IUPAC Name |
(R)-(4-chlorophenyl)-phenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPRBUXOILBKFH-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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